2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that features both a methoxycarbonyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and subsequent carboxylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid.
Reduction: Formation of 2-(3-Methoxycarbonylphenyl)-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the methoxycarbonyl group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxycarbonylphenyl)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
2-(3-Carboxyphenyl)-4-nitrobenzoic acid: Similar structure but with a carboxyl group instead of a methoxycarbonyl group.
Uniqueness
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-3-9(7-10)13-8-11(16(20)21)5-6-12(13)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXQBHHSPOHAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690695 |
Source
|
Record name | 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-07-0 |
Source
|
Record name | 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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